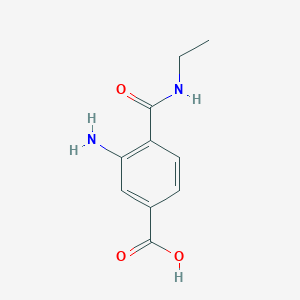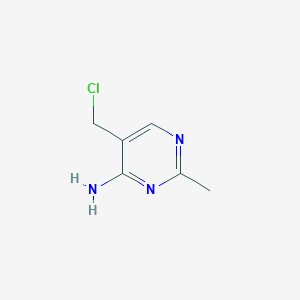![molecular formula C9H8N2O2 B068376 1H-ピロロ[2,3-b]ピリジン-3-カルボアルデヒド, 5-メトキシ- CAS No. 183208-38-0](/img/structure/B68376.png)
1H-ピロロ[2,3-b]ピリジン-3-カルボアルデヒド, 5-メトキシ-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy- is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the methoxy group at the 5-position and the carboxaldehyde group at the 3-position makes it a versatile intermediate for various chemical reactions.
科学的研究の応用
1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
Target of Action
The primary targets of 1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy- are the Fibroblast Growth Factor Receptors (FGFRs) and Janus Kinase 3 (JAK3) . FGFRs play a crucial role in cell differentiation, growth, and angiogenesis, while JAK3 is involved in signal transduction for immune response.
Mode of Action
1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy- interacts with its targets by inhibiting their activity . The compound binds to the active sites of FGFRs and JAK3, preventing them from participating in their respective signaling pathways.
Biochemical Pathways
By inhibiting FGFRs, 1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy- affects the FGF signaling pathway, which is involved in various cellular processes such as proliferation, survival, migration, and differentiation . Inhibition of JAK3 disrupts the JAK-STAT signaling pathway, which plays a key role in immune response .
Result of Action
The inhibition of FGFRs and JAK3 by 1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy- leads to changes at the molecular and cellular levels. These changes can result in decreased cell proliferation and immune response, which could potentially be beneficial in the treatment of conditions such as cancer and autoimmune diseases .
生化学分析
Biochemical Properties
1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy- has been found to interact with FGFRs, which play an essential role in various types of tumors . FGFRs are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s interaction with these receptors can influence these biochemical reactions .
Cellular Effects
In cellular studies, 1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy- has shown to inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . It also significantly inhibited the migration and invasion of these cells . These effects indicate that this compound can influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy- involves its interaction with FGFRs . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . This compound’s interaction with these receptors can influence these molecular processes .
Temporal Effects in Laboratory Settings
It has been observed that the compound can significantly reduce the migration and invasion abilities of 4T1 cells after treatment for 24 hours .
Metabolic Pathways
Given its interaction with FGFRs, it may influence pathways regulated by these receptors .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and functionalization steps. The process may also involve purification techniques such as recrystallization and chromatography to obtain the desired product .
化学反応の分析
Types of Reactions: 1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy- can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 5-methoxy-.
Reduction: 1H-Pyrrolo[2,3-B]pyridine-3-methanol, 5-methoxy-.
Substitution: Various substituted derivatives depending on the nucleophile used.
類似化合物との比較
- 1H-Pyrrolo[2,3-B]pyridine
- 1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde
- 1H-Pyrrolo[2,3-B]pyridine-5-methoxy-
Uniqueness: 1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy- is unique due to the presence of both the methoxy and carboxaldehyde groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various synthetic and medicinal applications .
特性
IUPAC Name |
5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-7-2-8-6(5-12)3-10-9(8)11-4-7/h2-5H,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHXORFATJZTEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(NC=C2C=O)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
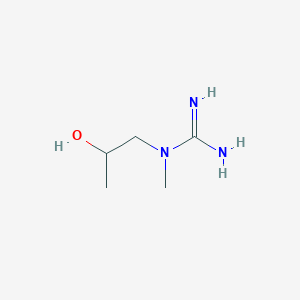
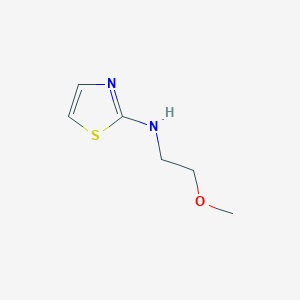
![cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B68304.png)
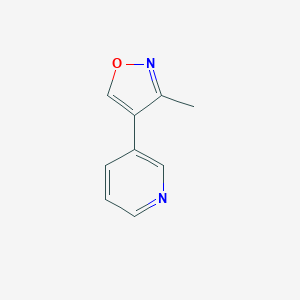
![7-Methoxy-1H-pyrrolo[2,3-C]pyridine](/img/structure/B68310.png)
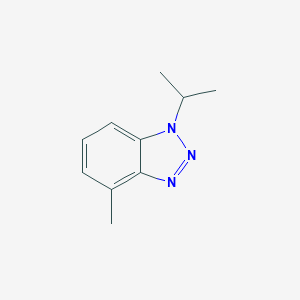
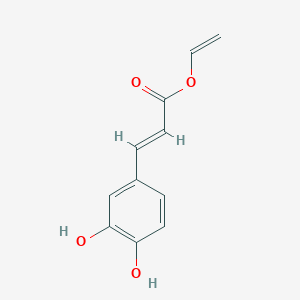
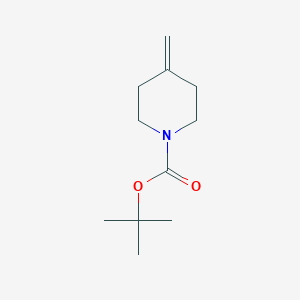
![2-amino-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B68326.png)
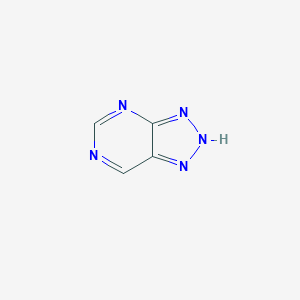
![4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B68330.png)
![Tetracyclo[3.2.0.02,7.04,6]heptanone, 2-bromo-(9CI)](/img/structure/B68331.png)
